2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxo-isoindole core substituted at the 2-position with a 2-(1H-indol-3-yl)ethyl group and at the 5-position with a carboxamide moiety bearing a 3-methoxypropyl chain. The 3-methoxypropyl substituent may enhance solubility and metabolic stability compared to bulkier or more lipophilic groups.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27) |
InChI Key |
XHSYINNTEUPFJC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Dioxoisoindole Structure: This involves the reaction of phthalic anhydride with an amine to form the isoindole structure. The reaction is typically carried out in a solvent like toluene under reflux conditions.
Coupling with the Methoxypropyl Group: The final step involves coupling the dioxoisoindole intermediate with 3-methoxypropylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas, reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Thiols, amines, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted amides or thioethers
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological development.
Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of similar indole derivatives. For instance, N-substituted indole compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives with structural similarities to the target compound showed promising results in inhibiting bacterial growth, suggesting that the compound may possess comparable antimicrobial properties .
Anticancer Activity : Indole-based compounds are known for their anticancer potential. The structural features of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide may contribute to its ability to induce apoptosis in cancer cells. Studies on related compounds have shown that they can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Antimicrobial Agents : Given its potential antimicrobial properties, this compound could be developed as a new class of antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Cancer Therapy : The anticancer properties indicate that this compound could be explored as a chemotherapeutic agent. Its ability to target specific cancer cell types while minimizing effects on normal cells could be advantageous in cancer treatment protocols .
Case Studies
Several studies have investigated the synthesis and biological evaluation of indole derivatives similar to this compound:
| Study | Compound | Findings |
|---|---|---|
| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides | Demonstrated significant antimicrobial activity against S. aureus and B. subtilis with inhibition zones up to 22 mm. | |
| Various indole derivatives | Showed promising anticancer activity through induction of apoptosis and cell cycle arrest in multiple cancer lines. | |
| Indole-based compounds | Evaluated for their ability to inhibit growth in cancer cell lines, with some exhibiting IC50 values in low micromolar ranges. |
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety could bind to specific sites on proteins, while the dioxoisoindole structure might influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Structural Differences : The indole substituent is at the 1-position (vs. 3-position in the target compound), and the isoindole’s 2-position carries a 3-methoxypropyl group (vs. 2-(indol-3-yl)ethyl).
- Functional Implications : The 1-substituted indole may alter binding to enzymes like INMT, which typically interact with 3-substituted indoles . The absence of the indol-3-yl group in the isoindole side chain could reduce affinity for serotonin-related targets.
N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 356090-88-5)
- Structural Differences : The isoindole’s 2-position has a 3-methoxypropyl group (similar to the target compound), but the carboxamide is substituted with a 3-chloro-4-methylphenyl group instead of 3-methoxypropyl.
- The chloro and methyl groups could introduce steric hindrance in target binding compared to the flexible 3-methoxypropyl chain .
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 831211-56-4)
- Structural Differences : The isoindole’s 2-position has a methoxyethyl group (vs. indol-3-yl ethyl), and the carboxamide is attached to a thiazole ring.
- The thiazole moiety may confer distinct hydrogen-bonding or metal-chelating properties compared to aliphatic amides .
1H-Isoindole-5-carboxamide, 2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl (CAS 100825-65-8)
- Structural Differences : The isoindole’s 2-position has a 2,6-diethylphenyl group (bulky aromatic substituent), and the carboxamide is N-propyl (shorter chain vs. 3-methoxypropyl).
- Functional Implications : The bulky diethylphenyl group may hinder binding to flat binding pockets but improve stability against oxidative metabolism. The shorter propyl chain could reduce solubility compared to the methoxypropyl group .
Key Data Table: Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
Biological Activity
The compound 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a derivative of indole and isoindole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves multi-step reactions that typically include the formation of the indole moiety followed by modifications to introduce the isoindole structure. The general synthetic pathway includes:
- Formation of Indole Derivative : Starting from tryptamine or similar precursors.
- Isoindole Construction : Utilizing cyclization reactions to form the isoindole core.
- Functionalization : Introducing methoxypropyl and carboxamide groups through various organic reactions.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens, particularly those resistant to conventional treatments.
- Minimum Inhibitory Concentration (MIC) : In studies, the compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
- Broader Spectrum : It has also been evaluated against other bacteria such as Mycobacterium tuberculosis, showing significant inhibitory effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Testing : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and others. The activity was assessed using standard assays that measure cell viability .
- Mechanism of Action : Molecular docking studies suggest that it may interact with specific proteins involved in cancer cell proliferation and survival .
Anti-inflammatory Properties
Indoles and their derivatives are often associated with anti-inflammatory effects:
- Cytokine Modulation : The compound's ability to modulate cytokine production has been observed in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of similar indole derivatives:
- Study on Antitubercular Activity :
- Evaluation Against Cancer Cell Lines :
Data Summary
| Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|
| MRSA | 0.98 | High potency against resistant strains |
| Mycobacterium tuberculosis | < 1.6 | Effective against multiple strains |
| A549 (Lung Cancer) | Varies | Significant antiproliferative activity |
| Cytokine Modulation | N/A | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
